![molecular formula C10H9F3N4O B3122944 1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one CAS No. 303994-94-7](/img/structure/B3122944.png)
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one
Overview
Description
1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one, also known as TFMPH, is a nitrogenous heterocyclic compound. It has a molecular formula of C10H9F3N4O and a molecular weight of 258.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H9F3N4O . It contains a pyrazolone ring, which is a type of nitrogenous heterocyclic compound. The trifluoromethyl group and the phenyl diazenyl group are attached to this ring .Mechanism of Action
Target of Action
It’s known that the compound can cross the blood-brain barrier due to its lipophilic molecular structure .
Biochemical Pathways
It’s known that the compound has a protective effect on neuronal cells damaged by cerebral ischemia , suggesting it may influence pathways related to neuronal survival and apoptosis.
Pharmacokinetics
The compound’s lipophilic structure allows it to easily cross the blood-brain barrier and reach brain tissues . This suggests that the compound may have good bioavailability in the central nervous system.
Result of Action
The compound has been shown to have a protective effect on neuronal cells damaged by cerebral ischemia . This suggests that it may help to preserve neuronal function and structure in the context of ischemic injury.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that it may be particularly effective in the central nervous system . .
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]diazenyl]pyrazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)7-2-1-3-8(6-7)14-16-17-5-4-9(18)15-17/h1-3,6H,4-5H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVADLVZKNFJEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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